1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide
Overview
Description
1-(2-Chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide is a chemical compound with a complex structure that includes a chloro-fluorophenyl group, a cyclohexyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the 2-chloro-6-fluoroaniline, which is then reacted with cyclohexylmethanesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding amine and sulfonic acid.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chloro-fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluorophenyl)-N-methylmethanesulfonamide
- 1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
- 1-(2-Chloro-6-fluorophenyl)-N-propylmethanesulfonamide
Comparison: Compared to these similar compounds, 1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical properties and biological activity. The cyclohexyl group provides additional steric bulk and hydrophobic character, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c14-12-7-4-8-13(15)11(12)9-19(17,18)16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQRRXMPOBWYHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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